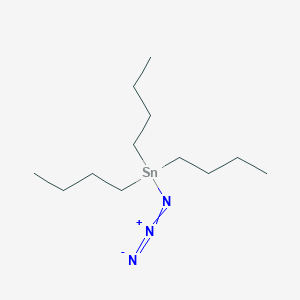

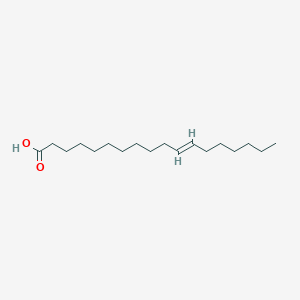

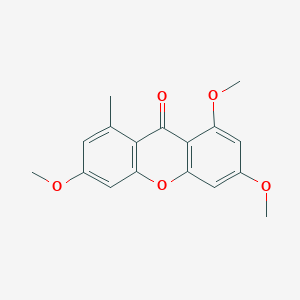

![molecular formula C12H29N3 B092887 N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine CAS No. 17232-87-0](/img/structure/B92887.png)

N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine, commonly referred to as DMAB, is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMAB is a polar compound that possesses both hydrophilic and hydrophobic properties, making it an ideal candidate for use in various chemical and biological applications.

Aplicaciones Científicas De Investigación

Synthesis and Characteristics of Novel Electrochromic Materials

Research has revealed the synthesis and characteristics of novel electrochromic materials using dimethylamine-substituted triphenylamine (TPA) derivatives like N,N'-(1,4-phenylene)bis(N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N'',N''-dimethylbenzene-1,4-diamine) and its analogs. These materials demonstrate high coloration contrast and excellent electrochemical stability, making them promising for electrochromic device applications (Huang et al., 2021).

Optoelectronic Device Applications

Triphenylamine-based derivatives with dimethylamino substituents have been synthesized and characterized, showing high coloration efficiency and electrochemical stability. These materials are used in electrochromic devices, indicating their potential in optoelectronic applications (Wu et al., 2019).

Molecular Interactions in Atmospheric Chemistry

A study focused on the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, butane-1,4-diamine, and sulfuric acid, aiming to understand the formation of new particles in the atmosphere. The findings suggest that diamines with secondary amino groups could be key in stabilizing sulfuric acid complexes, contributing to atmospheric particle formation (Elm et al., 2016).

Development of Strong Bases and Superbases

Research into N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine has revealed their high proton affinities and pronounced basicities. These findings are significant for the development of a dense ladder of strong bases and superbases, potentially advancing the chemistry of superacids and superbases (Gattin et al., 2005).

Application in Biodegradable Polymers

A novel class of polymers, comprising N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol linked by carbamate linkages, demonstrates unique biodegradation properties through a cascade of intramolecular reactions. This development opens up possibilities for these polymers in medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Propiedades

Número CAS |

17232-87-0 |

|---|---|

Nombre del producto |

N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine |

Fórmula molecular |

C12H29N3 |

Peso molecular |

215.38 g/mol |

Nombre IUPAC |

N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine |

InChI |

InChI=1S/C12H29N3/c1-14(2)11-7-5-9-13-10-6-8-12-15(3)4/h13H,5-12H2,1-4H3 |

Clave InChI |

QUMHDXJIDPCZCB-UHFFFAOYSA-N |

SMILES |

CN(C)CCCCNCCCCN(C)C |

SMILES canónico |

CN(C)CCCCNCCCCN(C)C |

Otros números CAS |

17232-87-0 |

Sinónimos |

N'-[4-(Dimethylamino)butyl]-N,N-dimethyl-1,4-butanediamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

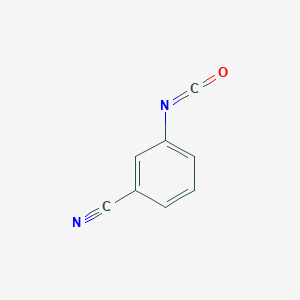

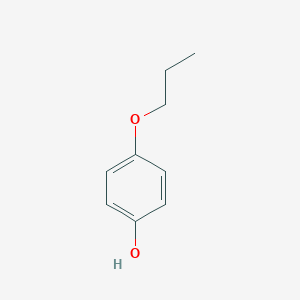

![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)

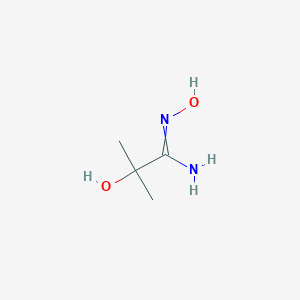

![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)